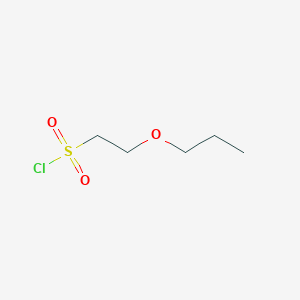![molecular formula C18H23N3O4 B2820679 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide CAS No. 1775505-54-8](/img/structure/B2820679.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide (DIPA) is an organic compound that is widely used in synthetic organic chemistry and scientific research. It has been used in a variety of applications, such as drug synthesis, catalysis, and materials science. DIPA has a wide range of properties that make it a useful and versatile compound.
Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity
Research has involved the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their examination for antihypertensive properties. These compounds, particularly those substituted at specific positions, have been evaluated for their potential as antihypertensive agents through their action as alpha-adrenergic blockers, providing a foundation for exploring novel cardiovascular treatments (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Derivatives have been investigated for their neuroprotective properties, notably in inhibiting calcium uptake in neural cells and protecting against brain edema and memory deficits. This suggests their potential application in treating neurodegenerative diseases and cognitive disorders (Tóth et al., 1997).
Pharmacological Profiling
Gabapentin-based synthesis involving these compounds has been developed, showcasing the chemical versatility and potential for creating biologically active compounds targeting specific pharmacological pathways. Theoretical studies have supported these findings, highlighting the influence of electron-donating and withdrawing groups on the compounds' properties (Amirani Poor et al., 2018).
Tumor-Targeted Therapy
Research has also delved into the tumor-targeted delivery of therapeutic agents, utilizing derivatives for improved biodistribution and reduced toxicity to normal tissues, indicating their potential in cancer therapy (Tenora et al., 2019).
ADMET Profiling and Pharmacodynamics
Compounds with a spirocyclic &Dgr;2‐isoxazoline molecular skeleton have been assessed for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and pharmacodynamic effects, particularly focusing on their selective agonist activity at neuronal nicotinic acetylcholine receptors, which could have implications for treating central nervous system disorders (Matera et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been identified as selective TYK2/JAK1 inhibitors . TYK2 and JAK1 are types of Janus kinases, which play crucial roles in the signaling pathways of various cytokines and growth factors.
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might inhibit the activity of tyk2/jak1, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
This pathway is involved in processes such as cell proliferation, differentiation, migration, and apoptosis .
Result of Action
Inhibition of tyk2/jak1 and disruption of the jak-stat signaling pathway could potentially lead to changes in cellular processes such as cell proliferation and differentiation .
Propiedades
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)13-5-3-4-6-14(13)19-15(22)11-21-16(23)18(20-17(21)24)7-9-25-10-8-18/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRWDIKTSZITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2820596.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2820601.png)
![5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2820602.png)
![2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2820603.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2820606.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2820610.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820612.png)
![3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline](/img/structure/B2820613.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2820616.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)
